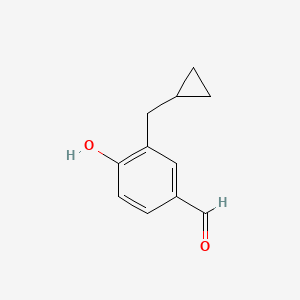
3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde is an organic compound characterized by a cyclopropylmethyl group attached to a benzene ring with a hydroxyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde typically involves the introduction of the cyclopropylmethyl group to a benzene ring followed by the addition of hydroxyl and aldehyde functional groups. One common method involves the cyclopropanation of a suitable precursor, followed by selective functionalization of the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes cyclopropanation reactions, Friedel-Crafts acylation, and subsequent functional group transformations under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 3-(Cyclopropylmethyl)-4-hydroxybenzoic acid.
Reduction: 3-(Cyclopropylmethyl)-4-hydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituent introduced.
Applications De Recherche Scientifique
3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can influence the compound’s binding affinity and specificity, while the hydroxyl and aldehyde groups can participate in various chemical reactions within biological systems. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
4-Hydroxybenzaldehyde: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
3-(Cyclopropylmethyl)benzaldehyde:
3-(Cyclopropylmethyl)-4-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxyl group, altering its chemical behavior and biological activity.
Uniqueness: 3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde is unique due to the presence of both the cyclopropylmethyl group and the hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
3-(cyclopropylmethyl)-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O2/c12-7-9-3-4-11(13)10(6-9)5-8-1-2-8/h3-4,6-8,13H,1-2,5H2 |
Clé InChI |
HFGVQHDJCYTHGT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC2=C(C=CC(=C2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















